
Sodium N-(3-aminobenzoyl)sulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(3-aminobenzoyl)sulphanilate is a chemical compound with the molecular formula C₁₃H₁₁N₂NaO₄S and a molecular weight of 314.292 g/mol . It is known for its unique structure, which includes both an amino group and a sulphanilate group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-aminobenzoyl)sulphanilate typically involves the reaction of 3-aminobenzoic acid with sulphanilic acid in the presence of a suitable base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(3-aminobenzoyl)sulphanilate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The sulphanilate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulphanilates.
Wissenschaftliche Forschungsanwendungen
Sodium N-(3-aminobenzoyl)sulphanilate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium N-(3-aminobenzoyl)sulphanilate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the sulphanilate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium N-(4-aminobenzoyl)sulphanilate
- Sodium N-(2-aminobenzoyl)sulphanilate
- Sodium N-(3-aminobenzoyl)benzenesulfonate
Uniqueness
Sodium N-(3-aminobenzoyl)sulphanilate is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
84029-49-2 |
|---|---|
Molekularformel |
C13H11N2NaO4S |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
UTCOEJNQMPBYKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


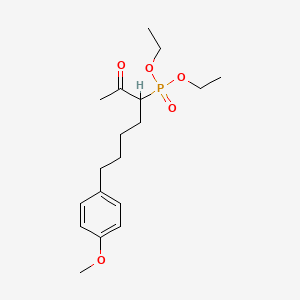





![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
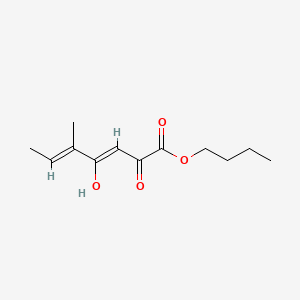
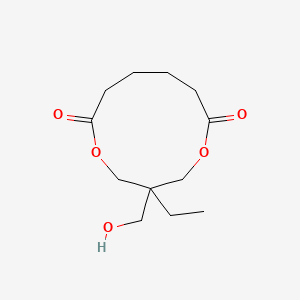
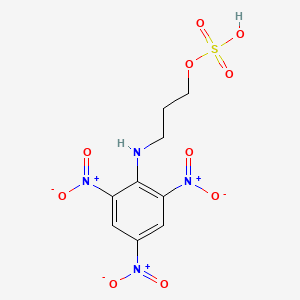

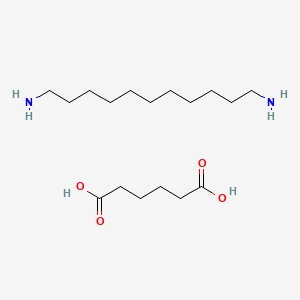
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
